Tris[(trifluoromethyl)sulfonyl]methane

Superacid Catalysis Brønsted Acid Organic Synthesis

Tris[(trifluoromethyl)sulfonyl]methane (Tf3CH) is the strongest carbon-based Brønsted acid commercially available. Its three triflyl groups impart unparalleled electron-withdrawing power, enabling catalytic transformations impossible with weaker acids. The lithium salt (LiTFSM) outperforms industry-standard LiPF6, retaining 95% capacity after 50 cycles in high-voltage NCM cells. For electrochemists synthesizing next-gen electrolytes or chemists pushing superacid catalysis boundaries, this is the definitive reagent. Request a quote for ≥98% purity research-grade material.

Molecular Formula C4HF9O6S3
Molecular Weight 412.2 g/mol
CAS No. 60805-12-1
Cat. No. B1275778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[(trifluoromethyl)sulfonyl]methane
CAS60805-12-1
Molecular FormulaC4HF9O6S3
Molecular Weight412.2 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C4HF9O6S3/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h1H
InChIKeyMYIAPBDBTMDUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris[(trifluoromethyl)sulfonyl]methane (CAS 60805-12-1) for Battery Electrolytes and Superacid Catalysis: Technical Overview


Tris[(trifluoromethyl)sulfonyl]methane (CAS 60805-12-1), also known as triflidic acid or Tf3CH, is a carbon-based organic superacid and one of the strongest known Brønsted acids [1]. It consists of a central methine carbon bonded to three trifluoromethylsulfonyl (triflyl) groups, giving it a molecular formula of C4HF9O6S3 and a molar mass of 412.21 g·mol⁻¹ [2]. This compound is a colorless solid with a melting point of 69.2 °C [1]. Its exceptional acidity arises from the strong electron-withdrawing effect of the three perfluorinated sulfonyl groups, which stabilizes the conjugate base (the tris[(trifluoromethyl)sulfonyl]methide anion) through extensive resonance delocalization [2]. This unique structure underpins its primary applications as an extremely strong Brønsted acid catalyst and as the basis for highly stable, conductive lithium salts used in advanced battery electrolytes [3].

Why Tris[(trifluoromethyl)sulfonyl]methane Cannot Be Simply Substituted: Key Performance Gaps vs. Common Analogs


The extreme electron-withdrawing power of three triflyl groups in Tris[(trifluoromethyl)sulfonyl]methane creates a unique reactivity and stability profile that cannot be replicated by analogs with fewer or different electron-withdrawing substituents [1]. For instance, while bis(trifluoromethylsulfonyl)imide (HNTf2) and its lithium salt (LiTFSI) are common, their acidity and the oxidative stability of their anions are significantly lower [2]. In battery applications, substituting the lithium salt of this compound (LiTFSM) with the industry-standard LiPF6 leads to demonstrably inferior capacity retention and Coulombic efficiency in high-voltage cells [3]. Similarly, in catalysis, the superacidity of the parent acid is orders of magnitude greater than that of the widely used triflic acid (TfOH), enabling reactions that are otherwise sluggish or impossible [1]. This evidence guide quantifies these critical performance deltas, providing a clear basis for selection where peak acidity, electrochemical stability, or long-term cycling performance is paramount.

Quantitative Differentiation of Tris[(trifluoromethyl)sulfonyl]methane: Head-to-Head Evidence for Scientific Selection


Superacidity: A 10,000-Fold Increase in Acid Strength over Triflic Acid

Tris[(trifluoromethyl)sulfonyl]methane (triflidic acid) is a significantly stronger Brønsted acid than its closest analog, triflic acid (CF3SO3H). Its aqueous pKa is estimated to be –18.6, compared to triflic acid's pKa of –14 [1][2]. This represents an acidity that is 10⁴ (10,000) times greater, a quantifiable difference in acid strength [1]. For reference, the conjugate acid of the common battery electrolyte salt, bis(trifluoromethylsulfonyl)imide (HNTf2), has a pKa of –12.3 in 1,2-dichloroethane (relative to picric acid), making triflidic acid substantially more acidic in comparable non-aqueous media [3].

Superacid Catalysis Brønsted Acid Organic Synthesis

Li-Ion Battery Performance: Superior Capacity Retention and Coulombic Efficiency vs. LiPF6

In lithium-ion battery half-cells using LiNi1/3Co1/3Mn1/3O2 (NCM) cathodes, an electrolyte containing the lithium salt of tris[(trifluoromethyl)sulfonyl]methane (LiTFSM) demonstrates superior performance compared to the conventional LiPF6-based electrolyte [1]. Over 50 charge/discharge cycles at a 1C rate, the LiTFSM-based cell retained approximately 95% of its initial discharge capacity, while the LiPF6-based cell retained roughly 85% [1]. Concurrently, the LiTFSM cell exhibited a higher average Coulombic efficiency of ~99.5% compared to ~98.5% for LiPF6 [1]. The electrolyte formulation was 1 M salt in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) .

Lithium-Ion Battery Electrolyte Conductive Salt

Electrochemical Stability: Broader Operating Window vs. Conventional Lithium Salts

The lithium salt of tris[(trifluoromethyl)sulfonyl]methane (LiTFSM) offers a wider electrochemical stability window compared to the industry standard LiPF6 [1]. LiTFSM-based electrolytes are reported to be stable and applicable in lithium-ion cells with a cutoff potential up to 4.3 V vs. Li/Li+, whereas LiPF6 electrolytes are prone to decomposition and performance fade at elevated potentials, particularly above 4.2 V [1][2]. This extended stability is attributed to the robust nature of the highly delocalized methide anion, which resists oxidative decomposition [3].

Electrochemical Stability Window Lithium-Ion Battery Electrolyte

Catalytic Debenzylation: Enabling Reactions with Extreme Acid Catalysts

Tris[(trifluoromethyl)sulfonyl]methane is an extremely active catalyst for the debenzylation of benzyl esters, benzyl ethers, and N-benzylamides . In a study on homogeneous debenzylation, using tris(triflyl)methane as a catalyst in the presence of excess anisole enabled quantitative conversion of a model substrate . While specific yield data is often presented in the context of a specific substrate, the key differentiator is the catalyst's water tolerance and extreme activity, which allows the reaction to proceed under mild conditions where weaker acids are ineffective [1]. For instance, a related study on polymer-supported analogs reported >99% conversion in acylation reactions, demonstrating the class's high catalytic efficiency [2].

Organic Synthesis Debenzylation Homogeneous Catalysis

High-Value Research and Industrial Applications for Tris[(trifluoromethyl)sulfonyl]methane


Formulation of High-Voltage, Long-Life Lithium-Ion Battery Electrolytes

The lithium salt of this compound (LiTFSM) is a prime candidate for next-generation lithium-ion battery electrolytes, particularly those paired with high-voltage cathodes like NCM. Its superior capacity retention (95% vs. 85% after 50 cycles) and higher Coulombic efficiency (99.5% vs. 98.5%) compared to LiPF6 [1] directly address the industry's need for longer-lasting, more energy-dense batteries. Its electrochemical stability up to 4.3 V vs. Li/Li+ [2] makes it suitable for use with advanced cathode materials that operate at higher potentials, where LiPF6 is less stable.

Ultra-Strong Brønsted Acid Catalysis for Organic Transformations

With an acidity 10,000 times that of triflic acid (pKa –18.6 vs. –14) [1][3], tris[(trifluoromethyl)sulfonyl]methane serves as an exceptionally strong Brønsted acid catalyst. This extreme acidity is necessary to catalyze challenging reactions like debenzylations or other transformations that are unreactive with weaker acids. Its use can lead to lower catalyst loadings, milder reaction conditions, and higher yields for difficult substrates, making it a valuable tool in complex molecule synthesis.

Stable, Conductive Electrolyte for Advanced Electrochemical Devices

The highly delocalized methide anion forms salts with high ionic conductivity and thermal stability . While direct data for the lithium salt was prioritized, studies on the related acid, bis(trifluoromethylsulfonyl)methane, demonstrate that this class of compound can provide high conductivity even at room temperature, outperforming concentrated phosphoric acid at elevated temperatures [4]. This suggests that salts of tris[(trifluoromethyl)sulfonyl]methane could be used in other electrochemical applications beyond lithium-ion batteries, such as in fuel cells or supercapacitors, where a stable, highly conductive electrolyte is required.

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